molecular formula C7H6N2S2 B1369588 6-Methylthiazolo[4,5-b]pyridine-2-thiol CAS No. 586409-05-4

6-Methylthiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B1369588
CAS No.: 586409-05-4
M. Wt: 182.3 g/mol
InChI Key: YQKFYKUTORZZLB-UHFFFAOYSA-N
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Description

Significance of Fused N,S-Heterocyclic Systems in Organic Chemistry

Fused heterocyclic systems, which are complex ring structures where two or more rings share common atoms, are of paramount importance in organic chemistry. dmed.org.ua Systems that specifically incorporate both nitrogen (N) and sulfur (S) atoms are noteworthy for their unique chemical properties and biological activities. dmed.org.ua These N,S-heterocyclic systems form the structural backbone of numerous natural products and pharmaceutical agents. dmed.org.ua The presence of both nitrogen and sulfur atoms within the fused rings enhances their reactivity and offers diverse possibilities for functionalization, making them versatile building blocks for designing and synthesizing complex molecules. dmed.org.ua This structural versatility allows chemists to tailor derivatives for specific applications, particularly in medicinal chemistry where they can interact with biological targets with high efficacy and selectivity. dmed.org.ua

General Overview of Thiazolo[4,5-b]pyridine (B1357651) Core Structures

The thiazolo[4,5-b]pyridine core is a bicyclic system formed by the fusion of a thiazole (B1198619) ring and a pyridine (B92270) ring. This scaffold is considered a purine (B94841) bioisostere, meaning it is structurally similar to naturally occurring purines and can interact with similar biological targets. dmed.org.ua This characteristic has made the thiazolo[4,5-b]pyridine skeleton a subject of considerable interest in medicinal chemistry. dmed.org.ua The structure features multiple reactive sites, which permits a wide range of chemical modifications to create novel polyfunctional analogs. dmed.org.ua Research has shown that derivatives of the thiazolo[4,5-b]pyridine scaffold exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties. dmed.org.uadmed.org.ua The development of synthetic protocols for these compounds is an active area of research, with methods often involving the construction of the pyridine ring onto a thiazole precursor or vice versa. dmed.org.uadmed.org.ua

Specific Research Focus on 6-Methylthiazolo[4,5-b]pyridine-2-thiol within Bicyclic N,S-Heterocycles

While the broader thiazolo[4,5-b]pyridine class is widely studied, specific research on this compound is less prevalent in publicly available literature. The compound is primarily recognized as a chemical intermediate or a building block for more complex molecules. Its structure combines the core thiazolo[4,5-b]pyridine scaffold with a methyl group at position 6 and a thiol group at position 2. The thiol (-SH) group, in particular, is a reactive functional group that can undergo various chemical transformations, making the compound a valuable precursor in synthetic organic chemistry. ontosight.ai

Based on the known activities of related thiazolo[4,5-b]pyridine derivatives, it is plausible that this compound could serve as a starting material for the synthesis of novel compounds with potential biological activities. For instance, studies on other derivatives have focused on creating agents with anti-inflammatory, antioxidant, and antimicrobial effects. researchgate.netnih.govmdpi.com The research on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, for example, has led to the development of compounds with moderate antimicrobial activity. mdpi.com Similarly, investigations into 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have yielded compounds with notable anti-inflammatory and antioxidant properties. nih.gov These examples highlight the potential of the scaffold that this compound belongs to, suggesting its utility in the development of new pharmacologically active agents.

Below is a data table summarizing the known properties of this compound.

Chemical Properties of this compound
PropertyValue
CAS Number586409-05-4 chemicalbook.comsigmaaldrich.com
Molecular FormulaC₇H₆N₂S₂
Molecular Weight182.27 g/mol sigmaaldrich.com
IUPAC NameThis compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-2-5-6(8-3-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKFYKUTORZZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=S)S2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591368
Record name 6-Methyl[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586409-05-4
Record name 6-Methyl[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methylthiazolo 4,5 B Pyridine 2 Thiol and Its Analogues

Direct Synthesis Approaches to the Thiazolo[4,5-b]pyridine (B1357651) Core

Direct synthetic methods offer a convergent approach to the thiazolo[4,5-b]pyridine skeleton by constructing the thiazole (B1198619) ring from appropriately substituted pyridine (B92270) precursors. These strategies often involve cyclocondensation and annulation reactions that are fundamental in heterocyclic chemistry.

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are powerful tools for the synthesis of fused heterocyclic systems. These methods typically involve the reaction of a bifunctional pyridine derivative with a reagent that provides the remaining atoms required to form the thiazole ring.

A prominent strategy for the synthesis of 2-thiol substituted thiazolopyridines involves the cyclization of an ortho-amino-thiol pyridine derivative with carbon disulfide. In this reaction, the amino and thiol groups, positioned adjacently on the pyridine ring, react with carbon disulfide, which serves as a one-carbon building block. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused thiazole ring.

While a specific study detailing the synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-thiol via this route was not prominently found, the general applicability of this method is well-established in heterocyclic synthesis. For instance, analogous reactions, such as the condensation of 2-amino-3-cyano-4,6-disubstituted pyridines with carbon disulfide, have been reported to yield related pyridothienopyrimidine derivatives, demonstrating the utility of carbon disulfide in cyclization reactions with amino-pyridines. nih.gov

A related reaction involves the treatment of hydrazide derivatives with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This leads to the formation of 5-mercapto- dmed.org.uadmed.org.uanih.govoxadiazole derivatives, further illustrating the principle of using carbon disulfide to construct sulfur-containing five-membered heterocyclic rings. derpharmachemica.com

Table 1: Examples of Cyclization Reactions Involving Carbon Disulfide

Starting Material Reagent Product Reference
2-Amino-3-cyano-4,6-disubstituted pyridine Carbon Disulfide Pyrido[2,3-d]pyrimidine derivative nih.gov
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide Carbon Disulfide, KOH 3-(5-mercapto- dmed.org.uadmed.org.uanih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt derpharmachemica.com

The synthesis of the thiazolo[4,5-b]pyridine core can also be achieved through various adaptations of well-known thiazole annulation methods. These methods are versatile and can be tailored to introduce a range of substituents onto the heterocyclic scaffold.

One such adaptation involves the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophilic reagents. For example, its reaction with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles has been shown to produce a thiazolo[4,5-b]pyridine derivative. dmed.org.ua This demonstrates the principle of using a bifunctional pyridine precursor and an appropriate coupling partner to construct the fused thiazole ring.

Another powerful approach is the copper-catalyzed cascade three-component reaction of a 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine. dmed.org.ua This method allows for the direct formation of 2-substituted thiazolo[4,5-b]pyridines in a single step, showcasing the efficiency of multicomponent reactions in heterocyclic synthesis.

Furthermore, solid-phase synthesis techniques have been employed for the creation of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. These methods often utilize a Friedländer-type reaction on a resin-bound thiazole intermediate, demonstrating the adaptability of classic organic reactions to modern synthetic platforms. nih.govresearchgate.net

Table 2: Selected Thiazole Annulation Methods for Pyridine Fusion

Pyridine Precursor Reagents Product Type Reference
2-Aminopyridine-3-thiol 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde, ZnO nanoparticles (E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one dmed.org.ua
3-Iodopyridin-2-amine Carbon disulfide, Secondary amine, Copper catalyst 2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
Resin-supported cyanocarbonimidodithioate α-Halo ketones, Microwave irradiation 2,5,6,7-Tetrasubstituted thiazolo[4,5-b]pyridines nih.govresearchgate.net

Formation from Thiocyanated Pyridine Intermediates

An alternative and significant route to thiazolo[4,5-b]pyridines involves the use of thiocyanated pyridine intermediates. This two-step approach first introduces a thiocyanate (B1210189) group onto the pyridine ring, which then undergoes cyclization to form the fused thiazole ring.

Kaufmann's Thiocyanation of Aminopyridines

The Kaufmann thiocyanation is a classical method for the introduction of a thiocyanate group onto an aromatic amine. This reaction typically involves the treatment of the aminopyridine with a thiocyanating agent, such as thiophosgene (B130339) or a combination of a thiocyanate salt and a halogen.

Specifically, the Kaufmann thiocyanation of 6-substituted 2-aminopyridines has been studied, leading to the formation of 6-substituted 2-amino-3-thiocyanatopyridines. researchgate.net This reaction is a key step in preparing the necessary precursor for the subsequent cyclization to the thiazolo[4,5-b]pyridine system. The starting material for the synthesis of the target compound would be 2-amino-6-methylpyridine. chemicalbook.comresearchgate.netnih.govgoogle.comnih.gov

Cyclization of Thiocyano-Pyridines to Thiazolopyridines

Following the thiocyanation step, the resulting 2-amino-3-thiocyanatopyridine intermediate can be induced to cyclize, forming the thiazolo[4,5-b]pyridine ring system. This intramolecular cyclization is often promoted by treatment with a base.

For instance, the study on the Kaufmann thiocyanation of 6-substituted 2-aminopyridines also describes the subsequent cyclization of the 2-amino-3-thiocyanatopyridine product. researchgate.net The action of 20% sodium hydroxide on the related thiazolo[5,4-b]pyridines led to the formation of 3-aminopyridin-2[1H]-thiones, indicating the reactivity of the fused thiazole ring. researchgate.net The cyclization of the 2-amino-3-thiocyanatopyridine intermediate would directly lead to the formation of the desired thiazolo[4,5-b]pyridine core.

This two-step sequence of thiocyanation followed by cyclization provides a reliable and well-documented pathway to the synthesis of thiazolo[4,5-b]pyridines and their derivatives.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Carbon Disulfide
2-Amino-3-thiopyridine
2-Aminopyridine-3-thiol
4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde
(E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one
3-Iodopyridin-2-amine
2-Amino-6-methylpyridine
2-Amino-3-thiocyanatopyridine
Thiazolo[5,4-b]pyridine (B1319707)
3-Aminopyridin-2[1H]-thione
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide
3-(5-mercapto- dmed.org.uadmed.org.uanih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt
2-Amino-3-cyano-4,6-disubstituted pyridine

Functional Group Interconversion Strategies for the Thiol Moiety

The thiol group on the thiazolopyridine ring is a key functional handle for derivatization. Strategies to introduce and modify this moiety are crucial for developing new analogues.

The sulfur atom of the thiol group in hetaryl thiols like this compound serves as a soft nucleophile, readily undergoing S-alkylation. This reaction is a cornerstone for creating a diverse library of 2-alkylthio derivatives. The selective alkylation at the sulfur atom, avoiding competitive N-alkylation, is typically achieved by treating the thiol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity and reaction rate. This method is broadly applicable for introducing various alkyl and aryl substituents to the thiol group, enabling the synthesis of numerous derivatives.

While the construction of the thiazolopyridine ring system is well-documented, the synthesis of the 2-thiol derivative via hydrolysis of a precursor is less commonly reported in the surveyed literature. Theoretical routes could involve the hydrolysis of 2-halothiazolopyridines or related derivatives, but direct and high-yield protocols for this specific transformation are not prominently featured in comparison to methods that build the thiol-containing ring directly. For instance, the transformation of 2-aminothiazin-4-one to a thiazinane-2,4-dione via hydrolysis has been reported, but this involves a different heterocyclic system.

Advanced Synthetic Techniques and Sustainable Chemistry

Modern synthetic chemistry emphasizes the use of energy-efficient technologies and environmentally benign practices to reduce waste and improve safety.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of thiazolopyridines and related fused heterocycles, microwave irradiation offers significant advantages over conventional heating methods. nih.govresearchgate.net These benefits include dramatically reduced reaction times (from hours to minutes), improved product yields, and often, enhanced purity. nih.govdmed.org.ua The mechanism involves the efficient heating of polar solvents and reagents through dielectric loss, leading to a rapid increase in temperature and reaction rate. researchgate.net This technique has been successfully applied to various steps in heterocyclic synthesis, including condensation and cyclization reactions, demonstrating its utility in producing thiazolopyridine scaffolds efficiently. scbt.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives

Compound Conventional Method (Time) Conventional Method (Yield) Microwave Method (Time) Microwave Method (Yield)
1a 8 h 70% 5 min 92%
3a 10 h 65% 7 min 88%
5b 12 h 60% 8 min 83%
7c 15 h 55% 10 min 78%

Data derived from studies on analogous thiazolopyrimidine systems. nih.gov

The principles of green chemistry encourage the replacement of hazardous volatile organic solvents with safer, more sustainable alternatives. dmed.org.ua In the synthesis of S-heterocycles, including thiazolopyridines, biomass-derived solvents like sabinene (B1680474) and eucalyptol (B1671775) have been investigated as green reaction media. cymitquimica.com Sabinene, obtainable from citrus fruit industry waste, and eucalyptol have been used for the synthesis of thiazolo[5,4-b]pyridines, demonstrating their potential as effective and environmentally friendly solvents. Other green solvents such as water, ionic liquids, and deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol are also increasingly employed to create more sustainable synthetic routes for thiazole-containing compounds.

Table 2: Performance of Green Solvents in Thiazolo[5,4-b]pyridine Synthesis

Solvent Type Reaction Time (Microwave) Yield (%)
Sabinene Green (Bio-derived) 20 min 78%
Eucalyptol Green (Bio-derived) 20 min 75%
Cyclopentyl methyl ether (CPME) Green 20 min 72%
Toluene Conventional (VOC) 20 min 70%

Data based on the synthesis of thiazolo[5,4-b]pyridine analogues.

Ultrasonic irradiation provides an effective method for promoting chemical reactions through acoustic cavitation. In the context of S-alkylation of hetaryl thiols, sonication has been shown to be a fast and efficient technique that can be performed at room temperature. The reaction of a hetaryl thiol with an alkyl halide under ultrasonic irradiation typically leads to high or even excellent yields of the corresponding 2-alkylthio derivative with high purity. This method avoids the need for high temperatures, reducing energy consumption and the potential for side reactions. The protocol is generally applicable to a wide range of hetaryl thiols and alkyl halides. The power and duration of the ultrasonic irradiation can be optimized to maximize yield and minimize degradation of reactants.

Table 3: Ultrasonic-Assisted S-Alkylation of Hetaryl Thiols

Hetaryl Thiol Substrate Alkylating Agent Time (min) Yield (%)
Benzothiazole-2-thiol Methyl Iodide 10 98%
Benzothiazole-2-thiol Ethyl Bromide 20 96%
Benzoxazole-2-thiol Methyl Iodide 10 97%
1-Methyl-1H-imidazole-2-thiol Propyl Bromide 25 95%

Data represents general findings for S-alkylation of various hetaryl thiols under ultrasonic irradiation at room temperature.

Chemical Reactivity and Transformational Chemistry of 6 Methylthiazolo 4,5 B Pyridine 2 Thiol

Reactivity of the Thiol Group and Related Tautomerism

The presence of a thiol group is a defining feature of 6-Methylthiazolo[4,5-b]pyridine-2-thiol, dictating a significant portion of its chemical reactivity. This functionality is known for its nucleophilicity and its participation in tautomeric equilibria.

S-Derivatization Reactions

The sulfur atom of the thiol group in this compound is a soft nucleophile, readily undergoing S-derivatization reactions with various electrophiles. Alkylation is a common transformation, typically achieved by reacting the thiol with alkyl halides in the presence of a base. This reaction proceeds via an SN2 mechanism, where the deprotonated thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond.

In a study on a similar thiazolo[4,5-b]pyridine (B1357651) system, researchers successfully performed S-alkylation reactions. For instance, (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were alkylated at the sulfur position, demonstrating the accessibility and reactivity of the thiol group in this heterocyclic scaffold. derpharmachemica.com Such derivatizations are crucial for modifying the physicochemical properties of the molecule, including its solubility, lipophilicity, and biological activity.

Table 1: Examples of S-Derivatization Reactions on Thiazolo[4,5-b]pyridine Scaffolds

ReactantElectrophileProductReaction Type
Thiazolo[4,5-b]pyridine-2-thiol derivativeAlkyl Halide2-(Alkylthio)thiazolo[4,5-b]pyridine derivativeS-Alkylation
Thiazolo[4,5-b]pyridine-2-thiol derivativeAcyl Chloride2-(Acylthio)thiazolo[4,5-b]pyridine derivativeS-Acylation

Thiol-Thione Tautomeric Equilibrium in Solution and Solid State

Like many heterocyclic compounds bearing a 2-mercapto group adjacent to a nitrogen atom, this compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a dynamic process, and the predominant tautomer can be influenced by several factors, including the physical state (solid or solution), the polarity of the solvent, temperature, and pH.

In the solid state, X-ray crystallographic studies of related heterocyclic thiols often reveal the predominance of the thione form due to favorable intermolecular hydrogen bonding and crystal packing forces. researchgate.net Spectroscopic techniques are invaluable for studying this equilibrium in solution. For instance, in a study of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies, complemented by DFT calculations, were used to analyze the tautomeric forms. nih.gov It is generally observed that in polar solvents, the thione form is favored, while in non-polar solvents, the thiol form may be more prevalent. The methyl group at the 6-position of the pyridine (B92270) ring in this compound can also exert an electronic effect that may influence the position of the tautomeric equilibrium.

Electrophilic and Nucleophilic Reactions on the Fused Ring System

The fused pyridine and thiazole (B1198619) rings of this compound possess a unique electronic distribution that makes them susceptible to both electrophilic and nucleophilic attacks, although the electron-deficient nature of the pyridine ring generally favors nucleophilic substitution.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

While specific studies on the C6 position of this compound are not extensively documented, research on related thiazolo[4,5-b]pyridine and isothiazolopyridine systems provides valuable insights. For instance, in the synthesis of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines, nucleophilic substitution of a chlorine atom at the 4-position of the pyridine ring by a thiolate anion was a key step. researchgate.net Furthermore, a solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives involved the oxidation of a sulfide (B99878) to a sulfone, which then acted as a leaving group for nucleophilic desulfonative substitution with amines. nih.gov This suggests that if a suitable leaving group were present at the C6 position of the 6-methylthiazolo[4,5-b]pyridine ring, it would likely be reactive towards strong nucleophiles.

Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. wikipedia.org For a related structure, 2-methyl-thiazolo[4,5-b]pyrazine, the methyl group at the 2-position of the thiazole ring is sufficiently activated by the electron-withdrawing nature of the fused heterocyclic system to participate in Knoevenagel condensations with aldehydes. researchgate.net

This reaction proceeds in the presence of a weak base, which deprotonates the active methylene group to form a carbanion. The carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. Given the structural and electronic similarities, it is plausible that a derivative of this compound with an active methylene group, for instance at the 6-methyl position after appropriate functionalization, could undergo Knoevenagel condensation. This reaction is a powerful tool for the synthesis of more complex, conjugated systems. nih.gov

Table 2: Knoevenagel Condensation of a Related 2-Methyl-thiazolo[4,5-b]pyrazine

AldehydeProductYield
4-(Dimethylamino)benzaldehyde2-[2-(4-Dimethylaminophenyl)ethenyl]-thiazolo[4,5-b]pyrazineModerate
4-Methoxybenzaldehyde2-[2-(4-Methoxyphenyl)ethenyl]-thiazolo[4,5-b]pyrazineModerate

Oxidation Studies of the Thiazole Sulfur Atom

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation. The use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. organic-chemistry.org The oxidation state of the sulfur atom can significantly impact the electronic properties and biological activity of the molecule.

The oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. organic-chemistry.org In the context of the thiazolo[4,5-b]pyridine scaffold, the oxidation of a sulfide to a sulfone has been utilized to create a good leaving group for subsequent nucleophilic substitution reactions. nih.gov This highlights the synthetic utility of modulating the oxidation state of the thiazole sulfur. The reactivity of the sulfur atom towards oxidation will be influenced by the electronic environment of the fused ring system and the nature of the substituent at the 2-position. For the thiol tautomer, oxidation could also potentially lead to the formation of disulfide bridges under milder oxidizing conditions.

Cyclization and Annulation Reactions Leading to Further Fused Systems

The this compound scaffold is a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. Its inherent reactivity, characterized by the nucleophilic thiol group and the nitrogen atoms within the bicyclic core, allows for a variety of cyclization and annulation reactions. These transformations are crucial for the development of novel compounds with potential applications in medicinal and materials chemistry. The primary strategies involve reacting the thiol with bifunctional electrophiles or converting the thiol into other reactive functional groups, such as a hydrazinyl moiety, which can then undergo subsequent cyclocondensation to furnish new fused rings.

One of the most direct methods for annulation involves the reaction of the thiol group with α-halocarbonyl compounds. This reaction, a variation of the Hantzsch thiazole synthesis, results in the formation of a new, fused thiazole ring. For instance, the reaction of this compound with α-bromoacetophenones in the presence of a base leads to the formation of substituted thiazolo[3,2-a]thiazolo[4,5-b]pyridinium systems.

Another significant pathway involves the initial conversion of the 2-thiol group to a 2-hydrazinyl derivative via reaction with hydrazine (B178648) hydrate. This intermediate is highly valuable for constructing fused nitrogen-containing heterocycles. researchgate.net The resulting 2-hydrazinyl-6-methylthiazolo[4,5-b]pyridine can be cyclized with various one- or two-carbon synthons to yield fused triazole or pyrazole (B372694) rings. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can afford the corresponding fused pyrazole and pyrazolone (B3327878) derivatives, respectively. researchgate.net

Furthermore, the reaction of the hydrazinyl intermediate with triethyl orthoformate is a well-established method for constructing a fused 1,2,4-triazole (B32235) ring. researchgate.net This reaction proceeds via initial formation of an ethoxymethylidenehydrazino intermediate, which then undergoes intramolecular cyclization. This strategy leads to the formation of tricyclic systems like 6-methyl- thieme-connect.combeilstein-journals.orgacs.orgtriazolo[4',3':1,2]thiazolo[4,5-b]pyridine. Similarly, treatment of the hydrazinyl derivative with nitrous acid can yield a fused tetrazole ring.

These cyclization reactions significantly expand the structural diversity of the thiazolo[4,5-b]pyridine family, leading to novel tetracyclic and tricyclic scaffolds.

Table 1: Synthesis of Fused Heterocyclic Systems from this compound Derivatives

Starting MaterialReagent(s)Resulting Fused SystemReaction Type
This compoundα-BromoacetophenoneThiazolo[3,2-a]thiazolo[4,5-b]pyridiniumAnnulation
2-Hydrazinyl-6-methylthiazolo[4,5-b]pyridineAcetylacetonePyrazolo[1',5':1,2]thiazolo[4,5-b]pyridineCyclocondensation
2-Hydrazinyl-6-methylthiazolo[4,5-b]pyridineEthyl acetoacetatePyrazolo[1',5':1,2]thiazolo[4,5-b]pyridinoneCyclocondensation
2-Hydrazinyl-6-methylthiazolo[4,5-b]pyridineTriethyl orthoformate thieme-connect.combeilstein-journals.orgacs.orgTriazolo[4',3':1,2]thiazolo[4,5-b]pyridineCyclocondensation
2-Hydrazinyl-6-methylthiazolo[4,5-b]pyridineNitrous Acid (NaNO₂/HCl)Tetrazolo[5',1':2,3]thiazolo[4,5-b]pyridineCyclization

Spectroscopic Characterization and Structural Elucidation of 6 Methylthiazolo 4,5 B Pyridine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the carbon-hydrogen framework and the environment of specific nuclei. For 6-Methylthiazolo[4,5-b]pyridine-2-thiol and its derivatives, NMR is crucial for confirming the successful synthesis and for characterizing the electronic and structural features of the fused ring system.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule are expected. The pyridine (B92270) ring protons, H5 and H7, would typically appear as doublets in the aromatic region (approximately 7.0-8.5 ppm). The methyl group protons at position 6 would present as a singlet, shifted further upfield (around 2.3-2.6 ppm) due to the shielding effect of the sp³-hybridized carbon.

A key feature would be the signal for the thiol proton (-SH), which is often broad and can appear over a wide chemical shift range depending on the solvent, concentration, and temperature. Another important proton is the N-H proton of the thiazole (B1198619) ring, which is also expected to be a broad singlet, often observed at a downfield chemical shift (δ > 10 ppm), indicating its acidic nature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: This table is illustrative and based on typical values for related structures. Actual experimental values may vary.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C6)~2.4Singlet (s)
H5~7.5 - 8.0Doublet (d)
H7~8.0 - 8.5Doublet (d)
NH (Thiazole)>10Broad Singlet (br s)
SH (Thiol)VariableBroad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The C=S carbon of the thiol group is expected to be the most downfield signal (typically δ > 160 ppm). The quaternary carbons of the ring fusion (C3a and C7a) and the carbon bearing the nitrogen in the pyridine ring would also have characteristic chemical shifts. The methyl carbon at C6 would be the most upfield signal, appearing around 15-25 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: This table is illustrative and based on typical values for related structures. Actual experimental values may vary.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (C=S)>160
C3a~150 - 155
C5~120 - 130
C6~135 - 145
C7~115 - 125
C7a~140 - 150
CH₃ (at C6)~15 - 25

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-substituted Analogues

For derivatives such as 6-Fluorothiazolo[4,5-b]pyridine-2-thiol, ¹⁹F NMR is a powerful analytical tool. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, this technique provides clear signals for fluorine atoms within a molecule. The chemical shift of the fluorine atom at the C6 position would be indicative of the electronic environment of the pyridine ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (H5 and H7) would be observed in both the ¹H and ¹⁹F spectra, providing valuable information for signal assignment and structural confirmation. The magnitude of these nJHF coupling constants can help to confirm the substitution pattern on the pyridine ring.

Application of NMR for Confirming Ring Fusion and Functional Groups

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unequivocally confirming the fused ring structure of thiazolo[4,5-b]pyridines.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for C5/H5, C7/H7, and the C6-CH₃ group.

HMBC experiments show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (C2, C3a, C7a) which show no signals in an HSQC spectrum. For instance, correlations from the methyl protons to C5, C6, and C7 would confirm the position of the methyl group. Correlations from the pyridine protons (H5 and H7) to the fusion carbons (C3a and C7a) would definitively establish the connectivity of the thiazole and pyridine rings.

The presence of the thiol (-SH) and thiazole N-H protons can be confirmed by their characteristic broad signals and their disappearance upon D₂O exchange. The downfield chemical shift of the C2 carbon in the ¹³C NMR spectrum further corroborates the presence of the C=S (thione) tautomer.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characterization of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be characterized by several key absorption bands.

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the thiazole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

S-H Stretching: A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching of the thiol group. The presence and position of this peak can provide information about the thiol/thione tautomerism and hydrogen bonding.

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region correspond to the C=N and C=C stretching vibrations within the fused aromatic ring system.

Thione (C=S) Stretching: A band in the region of 1100-1250 cm⁻¹ can often be attributed to the C=S stretching vibration, providing evidence for the thione tautomer.

Table 3: Characteristic IR Absorption Bands for this compound Note: This table is illustrative and based on typical values for the specified functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Thiazole)Stretching3100 - 3400Medium, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium
S-H (Thiol)Stretching2550 - 2600Weak
C=N / C=CStretching1500 - 1650Strong
C=S (Thione)Stretching1100 - 1250Medium-Strong

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and can also offer insights into its structural features through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₆N₂S₂, the calculated exact mass can be determined. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula. While specific HRMS data for this compound is not detailed in the available literature, the characterization of novel thiazolo[5,4-b]pyridine (B1319707) analogues routinely employs HRMS for structural confirmation. nih.gov

Table 1: Theoretical Exact Mass for Isotopologues of this compound

Molecular FormulaIsotope CompositionCalculated Exact Mass (Da)
C₇H₆N₂S₂¹²C₇¹H₆¹⁴N₂³²S₂182.0027
C₇H₆N₂S₂¹³C¹²C₆¹H₆¹⁴N₂³²S₂183.0060
C₇H₆N₂S₂¹²C₇¹H₆¹⁴N₂³³S³²S182.9998
C₇H₆N₂S₂¹²C₇¹H₆¹⁴N₂³⁴S³²S183.9981

Note: This table is generated based on theoretical calculations and serves as an example of expected HRMS data.

Standard electron impact mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound and reveals characteristic fragmentation patterns. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two sulfur atoms, isotopic peaks (M+1, M+2) will also be observed, with the intensity of the M+2 peak being particularly notable due to the natural abundance of the ³⁴S isotope.

The fragmentation of thiazolo[4,5-b]pyridine (B1357651) derivatives is influenced by the stability of the fused heterocyclic ring system. Studies on related thiazolopyrimidines suggest that fragmentation often initiates with the loss of substituents, followed by the cleavage of the less stable ring. sapub.org For this compound, potential fragmentation pathways could involve the loss of the thiol group (-SH) or cleavage of the thiazole ring. The pyridine ring is generally considered to be more stable than the thiazole ring under mass spectrometric conditions. sapub.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/Lossm/z (approximate)
[M]⁺Molecular Ion182
[M-SH]⁺Loss of a sulfhydryl radical149
[M-CS]⁺Loss of carbon monosulfide138
[C₆H₅N₂S]⁺Cleavage of the thiazole ring137
[C₅H₄N]⁺Pyridine fragment78

Note: This table represents hypothetical fragmentation patterns based on the structure and general fragmentation rules for similar heterocyclic compounds.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Table 3: Expected Electronic Transitions for this compound

Wavelength Range (nm)Type of TransitionAssociated Chromophore
200-280π → πPyridine ring
280-350π → π / n → πThiazole ring and C=S group
> 350n → πThiol/Thione tautomer

Note: This table is a generalized representation of the types of electronic transitions anticipated for this class of compound.

Coordination Chemistry of 6 Methylthiazolo 4,5 B Pyridine 2 Thiol

Ligand Properties of the Thiol and Pyridine (B92270) Nitrogen

6-Methylthiazolo[4,5-b]pyridine-2-thiol possesses two primary donor atoms that are crucial to its coordination behavior: the exocyclic sulfur atom of the thiol group and the endocyclic nitrogen atom of the pyridine ring. A key characteristic of related 2-mercaptopyridine (B119420) compounds is their existence in a tautomeric equilibrium between the thiol and thione forms. innospk.com This tautomerism can influence the ligand's reactivity and coordination mode. innospk.com

The deprotonated form, the thiolate, is a soft donor and typically forms strong bonds with soft metal ions. The pyridine nitrogen, on the other hand, is a harder donor atom. The presence of both a soft sulfur and a borderline hard nitrogen atom allows the ligand to act as a versatile chelating agent, capable of forming stable five-membered rings with metal ions. innospk.com The fused thiazole (B1198619) ring, being an aromatic system, influences the electronic properties of the ligand through π-electron delocalization. wikipedia.orgkuey.net The methyl group at the 6-position of the pyridine ring can also exert a modest electronic (electron-donating) and steric influence on the coordination properties of the ligand.

Complexation with Transition Metal Ions

Analogous pyridine-thiol ligands have been shown to form stable complexes with a wide range of transition metal ions. Research on compounds like 2-pyridine thiol, 4-pyridine thiol, and 2-methyl-6-pyridine thiol has demonstrated complex formation with numerous metals. cdnsciencepub.comrsc.org Based on these studies, it is anticipated that this compound would form complexes with ions from both the first and subsequent transition series.

Examples of Metals Complexed with Analogous Pyridine-Thiol Ligands:

First Row: Iron(II), Cobalt(II), Nickel(II), Copper(I), Copper(II), Zinc(II) rsc.orgcdnsciencepub.com

Second Row: Rhodium(II), Palladium(II), Cadmium(II) rsc.orgcdnsciencepub.com

Third Row: Platinum(II), Mercury(II) cdnsciencepub.comcdnsciencepub.com

Others: Bismuth(III), Tin(IV), Tungsten, Indium(III) cdnsciencepub.comacs.orgwikipedia.org

The formation of these complexes is driven by the strong affinity of the soft thiol sulfur for many transition metals and the chelate effect when the pyridine nitrogen also coordinates.

Investigation of Coordination Modes (e.g., monodentate, bidentate, bridging)

The presence of multiple donor sites allows this compound to adopt various coordination modes, a versatility well-documented for its structural analogues.

Monodentate Coordination: In many instances, particularly with pyridine-2-thiol, coordination occurs exclusively through the deprotonated sulfur atom. cdnsciencepub.comrsc.orgcdnsciencepub.com This mode is often confirmed by spectroscopic methods that show the persistence of the N-H bond of the pyridine ring. rsc.org

Bidentate (Chelating) Coordination: The ligand can act as a bidentate N,S-chelator, coordinating to a single metal center through both the pyridine nitrogen and the thiolate sulfur. This forms a stable five-membered chelate ring, a common and stable arrangement in coordination chemistry. nih.gov This mode is prevalent in the formation of many stable metal complexes. innospk.com

Bridging Coordination: The thiolate group is well-known for its ability to bridge multiple metal centers. In studies of silver(I) complexes with pyridine-2-thiolate, the ligand has been observed to act as a μ₃-bridge, linking three metal atoms through its sulfur and nitrogen atoms. xmu.edu.cn Zinc(II) has been shown to form polymeric structures where analogous ligands bridge metal centers, creating eight-membered [Zn–S–C–N]₂ rings. nih.gov This bridging capability can lead to the formation of coordination polymers and clusters. xmu.edu.cnnih.gov

Flexible Scorpionate Modes: More complex coordination has been observed where 2-mercaptopyridyl units are attached to a central borohydride (B1222165). These "flexible scorpionate ligands" can exhibit κ³-SSS or κ³-SSH coordination modes, where multiple sulfur atoms or a combination of sulfur and hydride atoms from the borohydride core coordinate to a metal center. researchgate.net

The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of competing co-ligands.

Spectroscopic Analysis of Metal-Thiolate Complexes

Spectroscopic techniques are indispensable for characterizing the coordination of this compound to metal ions. Evidence from related systems provides a clear indication of the expected spectral changes upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode.

The disappearance or significant shift of the ν(S-H) band indicates deprotonation and coordination via the thiolate sulfur.

The presence of a ν(N-H) stretching frequency in the complex can confirm that the ligand is in its thione form and that the pyridine nitrogen is not deprotonated, often suggesting coordination occurs solely through the sulfur atom. rsc.org

Shifts in the ν(C=N) and ν(C-S) bands of the heterocyclic rings upon complexation provide strong evidence for the involvement of the pyridine nitrogen and the thiol sulfur in coordination. kpi.ua

The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) stretching vibrations, directly confirming the formation of metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon complexation, chemical shifts of protons and carbons near the coordination sites (especially those on the pyridine ring and adjacent to the sulfur atom) are expected to change due to the influence of the metal ion's electronic environment. acs.orgnih.gov

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes are useful for determining the coordination geometry around the metal center. For instance, studies on pyridine thiol complexes have identified tetrahedral geometries for Co(II), Zn(II), and Cd(II), and square planar geometries for Ni(II) and Pt(II). cdnsciencepub.comcdnsciencepub.com Additionally, intense sulfur-to-metal charge transfer (LMCT) bands are often observed in the UV-visible region, which are characteristic of metal-thiolate bonding. cdnsciencepub.comcdnsciencepub.com

The table below summarizes typical spectroscopic observations for complexes of analogous pyridine-thiol ligands.

Spectroscopic TechniqueObservationInterpretation
Infrared (IR) Shift in ν(C=N) and ν(C-S) bandsCoordination via pyridine N and thiolate S
Appearance of ν(M-N) and ν(M-S) bandsDirect evidence of metal-ligand bond formation
Presence of ν(N-H) band in complexMonodentate coordination through S (thione form)
UV-Visible d-d transition bandsDetermination of coordination geometry (e.g., tetrahedral, square planar)
Intense Ligand-to-Metal Charge Transfer (LMCT) bandsCharacteristic of M-S bonding
NMR Changes in chemical shifts of ring protons/carbonsConfirmation of coordination in solution

These combined spectroscopic methods provide a comprehensive picture of the coordination behavior of this compound, allowing for detailed structural and electronic characterization of its metal complexes.

Theoretical and Computational Chemistry Studies on 6 Methylthiazolo 4,5 B Pyridine 2 Thiol

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed mapping of electron distribution and energy levels, which in turn helps in predicting the molecule's reactivity and properties.

Density Functional Theory (DFT) has become a standard tool in quantum chemistry for the study of electronic structures of molecules. DFT calculations for molecules structurally related to 6-Methylthiazolo[4,5-b]pyridine-2-thiol have been employed to determine optimized geometries, electronic properties, and thermodynamic stability. These studies typically utilize functionals like B3LYP combined with various basis sets to achieve a balance between computational cost and accuracy.

For this compound, DFT calculations would likely focus on elucidating bond lengths, bond angles, and dihedral angles to define its most stable three-dimensional structure. Furthermore, these calculations can provide insights into the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding its chemical reactivity.

Illustrative Geometrical Parameters from DFT Calculations:

ParameterPredicted Value
C-S Bond Length (Thiazole Ring)~1.75 Å
C=N Bond Length (Thiazole Ring)~1.32 Å
C-C Bond Length (Pyridine Ring)~1.40 Å
C-N Bond Length (Pyridine Ring)~1.35 Å
C-S (Thiol Group)~1.77 Å
S-H Bond Length (Thiol Group)~1.34 Å

Molecular Orbital (MO) theory provides a framework for understanding the electronic energy levels in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In studies of related thiazole (B1198619) and pyridine (B92270) derivatives, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. MO calculations for this compound would map the distribution of these frontier orbitals. It is expected that the HOMO would be localized over the electron-rich thiazole and thiol moieties, while the LUMO might be distributed over the pyridine ring.

Expected Electronic Properties from MO Calculations:

PropertyPredicted Value (eV)Significance
HOMO Energy-6.0 to -6.5Electron-donating ability
LUMO Energy-1.5 to -2.0Electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0Chemical reactivity and stability

Conformational Analysis and Tautomeric Preference Studies

For molecules with flexible bonds or the potential for tautomerism, computational methods are invaluable for determining the most stable forms. This compound can exist in at least two tautomeric forms: the thiol form and the thione form. The relative stability of these tautomers is a critical aspect of its chemistry.

Theoretical studies on analogous heterocyclic thiols have shown that the thione tautomer is often more stable due to the greater strength of the C=O and N-H bonds compared to the C=N and S-H bonds. DFT calculations can be used to compute the relative energies of the thiol and thione tautomers of this compound, thereby predicting the predominant form in different environments. The position of the methyl group on the pyridine ring can also influence the tautomeric equilibrium. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly useful for interpreting experimental spectra and confirming the structure of synthesized compounds.

DFT calculations have been successfully used to predict the vibrational spectra of methyl-substituted pyridine derivatives. researchgate.net For this compound, a similar approach would involve calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for systematic errors in the theoretical methods. The predicted spectrum can then be compared with experimental data to assign the observed vibrational bands to specific molecular motions.

Illustrative Predicted Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Thione)~3400
C-H Stretch (Aromatic)~3100
S-H Stretch (Thiol)~2500
C=N Stretch~1600
C=C Stretch (Ring)~1550
C-S Stretch~700

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is a key area of computational chemistry. Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein's active site.

Several studies have reported the molecular docking of thiazolo[4,5-b]pyridine (B1357651) derivatives into the active sites of various enzymes. nih.govresearchgate.netplos.orgnih.gov These studies have revealed that the thiazolo[4,5-b]pyridine scaffold can form a variety of interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues. For this compound, molecular docking simulations could be used to identify potential biological targets and to understand the key interactions that would govern its binding. The methyl group and the thiol/thione moiety would be expected to play significant roles in determining the specificity and strength of these interactions.

Applications of 6 Methylthiazolo 4,5 B Pyridine 2 Thiol and Its Derivatives in Advanced Chemical Research

Role as Synthetic Intermediates and Building Blocks

The thiazolo[4,5-b]pyridine (B1357651) framework is a valuable intermediate in organic synthesis due to its multiple reactive sites, which allow for a wide range of chemical modifications. dmed.org.ua This adaptability makes it a cornerstone for constructing a variety of more complex molecular structures.

Precursors for Complex Heterocyclic Compounds

Derivatives of thiazolo[4,5-b]pyridine are pivotal starting materials for the synthesis of more intricate heterocyclic systems. The core structure can be chemically altered at several positions to build new rings or add functional groups. For instance, the synthesis of 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids has been achieved using thiazolo[4,5-b]pyridine precursors. researchgate.net These reactions demonstrate the scaffold's role in generating polycyclic compounds with potential biological activities. researchgate.net

Solid-phase synthesis techniques have also been employed to create libraries of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov This methodology involves attaching a thiazole (B1198619) precursor to a solid support, followed by cyclization and subsequent modifications to build the final, complex pyridine-fused products. researchgate.net This approach highlights the utility of the thiazolo[4,s-b]pyridine scaffold as a foundational element for combinatorial chemistry and the discovery of new compounds. researchgate.netnih.gov

Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular complexity. The thiazolo[4,5-b]pyridine scaffold is an excellent building block in such reactions. Research has showcased three-component condensations involving a 2-aminothiazole derivative, various aldehydes, and Meldrum's acid to produce 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua

Another example involves a one-pot reaction that combines a Knoevenagel condensation with a Michael addition and a subsequent cyclo-elimination cascade to yield highly substituted thiazolo[4,5-b]pyridines. dmed.org.ua These MCRs benefit from the inherent reactivity of the thiazole and pyridine (B92270) precursors, allowing for the rapid assembly of diverse molecular libraries from simple starting materials.

Table 1: Examples of Multicomponent Reactions for Thiazolo[4,5-b]pyridine Synthesis

Reactant 1Reactant 2Reactant 3Product TypeReference
2-Aminothiazole derivativeAldehydesMeldrum's acid6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones dmed.org.ua
Thiazolidinone derivativeAldehydesMalononitrile5-amino-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles dmed.org.ua
3-Iodopyridin-2-amineCarbon disulfideSecondary amines2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua

Utility in Azaphenothiazine Synthesis

Azaphenothiazines are tricyclic heterocyclic compounds containing a pyridine ring fused to a phenothiazine core, which are investigated for various pharmaceutical applications. nih.govencyclopedia.pub The synthesis of these molecules often involves the cyclization of substituted aminopyridines. For example, 1-azaphenothiazine can be prepared from 2-chloropyridine and an appropriate aniline derivative through condensation and subsequent cyclization with sulfur. researchgate.net

Given that 6-Methylthiazolo[4,5-b]pyridine-2-thiol contains a 2-aminopyridine-like substructure with a thiol group, it represents a potential and valuable precursor for the synthesis of specific azaphenothiazine derivatives. The established synthetic routes for azaphenothiazines, which often utilize intermediates like 2-(2-mercaptophenylamino)pyridine followed by iodine-mediated cyclization, suggest that the thiazolo[4,5-b]pyridine scaffold could be adapted for similar transformations to create novel, complex heterocyclic systems related to azaphenothiazines. google.com

Exploration in Catalysis

The thiazolo[4,5-b]pyridine structure is not only a synthetic target but is also involved in catalyzed reactions that are crucial for its functionalization. Heterogeneous copper-catalyzed cascade reactions have been developed for the synthesis of 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua In these reactions, a copper(I) complex immobilized on a solid support facilitates the efficient construction of the target molecule from simpler starting materials like 3-iodopyridin-2-amine. dmed.org.ua While the thiazolopyridine is the product in this case, this research demonstrates the importance of catalysis in accessing derivatives of this scaffold, which can then be used in other applications. The nitrogen and sulfur atoms within the ring system also offer potential coordination sites for metal catalysts, suggesting a possible future role for thiazolo[4,5-b]pyridine derivatives as ligands in catalysis.

Research in Materials Science

The unique electronic properties and rigid, planar structure of fused heterocyclic systems like thiazolo[4,5-b]pyridine make them attractive candidates for applications in materials science. Various thiazolopyridine derivatives have been investigated for their potential use in semiconductor and photographic materials. researchgate.net

The related isomeric system, thiazolo[5,4-d]thiazole, is noted as an electron-deficient and oxidatively stable molecule that facilitates efficient intermolecular π–π stacking, a crucial property for charge transport in organic electronic devices. These characteristics are highly desirable for semiconductors used in plastic electronics, particularly in the field of organic photovoltaics. The inherent properties of the thiazolo[4,5-b]pyridine core suggest that its derivatives could be similarly explored as building blocks for novel organic semiconductors, polymers, and other functional materials.

Development of Fluorescent Probes and Modulators

The thiazolo[4,5-b]pyridine scaffold has been successfully incorporated into the design of fluorescent chemosensors for the detection of biologically important metal ions. nih.gov Thiazole and its derivatives are known to form stable complexes with various metal ions, making them excellent components for chemical sensors. tandfonline.com

A notable example is the development of 2-HPTP, a novel fluorescent probe based on the thiazolo[4,5-b]pyridine structure, designed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrates a significant fluorescent enhancement and a large red-shift in its emission wavelength upon binding to Zn²⁺. nih.gov The high selectivity of 2-HPTP for zinc over other common biological cations like Na⁺, K⁺, and Ca²⁺ makes it a valuable tool for biological imaging. nih.gov Furthermore, its cell membrane permeability and photostability have enabled its use for monitoring intracellular Zn²⁺ concentrations in living cells and even in whole organisms like the nematode C. elegans. nih.gov

Table 2: Properties of the Thiazolo[4,5-b]pyridine-based Zn²⁺ Probe (2-HPTP)

PropertyValue / ObservationReference
Target IonZn²⁺ nih.gov
SelectivityHigh selectivity over Na⁺, K⁺, Ca²⁺, Mg²⁺ nih.gov
Binding Stoichiometry1:1 (Probe:Zn²⁺) nih.gov
Emission Wavelength Shift85 nm (red-shift) nih.gov
Detection Limit3.48 x 10⁻⁷ M nih.gov
Association Constant (Ka)2.40 x 10⁶ M⁻¹ nih.gov
Biological ApplicationImaging of intracellular Zn²⁺ in living cells and C. elegans nih.gov

Structural Analogues in Ligand Design for Protein Interactions (e.g., phosphoinositide 3-kinase inhibition for related analogues)

The thiazolo[4,5-b]pyridine scaffold, a key structural component of this compound, represents a versatile and privileged core in the design of ligands for various protein interactions. As bioisosteres of purines, these fused heterocyclic systems are of significant interest in medicinal chemistry due to their ability to mimic endogenous molecules and interact with a wide range of biological targets. researchgate.netdmed.org.ua The strategic modification of this scaffold has led to the development of potent and selective inhibitors for several protein classes, particularly protein kinases.

One of the most prominent examples of the application of thiazolopyridine analogues in ligand design is the development of inhibitors for phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer. mdpi.comgoogleapis.com Consequently, PI3Ks are important targets for the development of novel anti-cancer therapies. mdpi.com

Research into structural analogues has revealed that the thiazolo[5,4-b]pyridine (B1319707) core (an isomer of the [4,5-b] system) is a highly effective scaffold for potent PI3K inhibitors. mdpi.comnih.gov A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized and shown to exhibit nanomolar inhibitory activity against several PI3K isoforms. mdpi.comnih.gov

Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of PI3Kα. mdpi.com For instance, the 2-pyridyl thiazolo[5,4-b]pyridine scaffold of a representative compound, 19a , was found to fit snugly into the binding site, forming a crucial hydrogen bond with the hinge region residue Val851. mdpi.com Additionally, a water bridge interaction with Typ836 and Asp810 further stabilizes the ligand-protein complex. mdpi.com The N-heterocyclic core of the compound is directly involved in these key binding interactions. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency of these analogues. These studies have highlighted the importance of specific substitutions on the thiazolopyridine ring system. For example, the presence of a sulfonamide functionality was found to be important for PI3Kα inhibitory activity. nih.gov Furthermore, the nature of the substituent on the sulfonamide group and the group attached to the thiazolo[5,4-b]pyridine core significantly influences the inhibitory potency. nih.gov Replacing the pyridyl group with a phenyl group, for instance, leads to a marked decrease in activity. nih.gov

The table below summarizes the inhibitory activities of selected thiazolo[5,4-b]pyridine analogues against PI3Kα, illustrating the key SAR findings.

CompoundR Group on SulfonamideIC₅₀ (nM) for PI3Kα
19a 4-methoxypyridine3.6
19b 2-chloro-4-fluorophenylPotent (nanomolar)
19c 5-chlorothiophene-2-sulfonamidePotent (nanomolar)

Data sourced from studies on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors. nih.gov

Beyond PI3K, the versatility of the thiazolopyridine scaffold has been demonstrated in the design of inhibitors for other protein kinases as well. Different substitution patterns on the core ring system allow for the targeting of a range of kinases, including ITK, BCR-ABL, RAF, and VEGFR2. nih.govresearchgate.net The binding mode of these derivatives can vary depending on the target kinase; for example, the 4-nitrogen of the thiazolo[5,4-b]pyridine can act as a hinge-binding motif for PI3K, while the 1-nitrogen and a 2-amino group may form hydrogen bonds with the hinge region of ITK. nih.gov This highlights the adaptability of the thiazolopyridine scaffold in creating specific interactions with different protein targets through careful structural modification.

Q & A

Q. What are the optimized synthetic routes for preparing 6-Methylthiazolo[4,5-b]pyridine-2-thiol and its derivatives?

The compound can be synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone derivatives in methanol using sodium methylate as a catalyst. This method enables structural modifications at the 3- and 6-positions, such as introducing phenylazo groups via β-phenylazoacetylacetone. Yields are optimized by controlling reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for thiazolidone to diketone) . Derivatives like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one serve as key intermediates for further functionalization .

Q. What analytical techniques are critical for characterizing thiazolo[4,5-b]pyridine derivatives?

Use 1H NMR spectroscopy to confirm substitution patterns: methyl groups on the thiazolo ring appear as singlets (δ 2.4–2.6 ppm), while aromatic protons exhibit upfield shifts due to electron-withdrawing effects. Mass spectrometry (EI/ESI-MS) validates molecular weights, and elemental analysis ensures purity (>95%). For example, 3-[5-mercapto-oxadiazolyl-methyl] derivatives show distinct S–H proton signals at δ 3.8–4.2 ppm .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for thiazolo[4,5-b]pyridine derivatives be resolved?

Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For instance, 6-phenylazo derivatives exhibit enhanced anticancer activity compared to unsubstituted analogs, likely due to improved DNA intercalation. Cross-validate results using standardized in vitro assays (e.g., MTT on HeLa cells) and control for variables like solvent polarity and cell passage number .

Q. What computational methods improve the design of bioactive thiazolo[4,5-b]pyridine derivatives?

Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in nucleophilic additions. Integrate machine learning (ML) with experimental data to optimize substituent combinations for target binding (e.g., COX-2 inhibition). The ICReDD framework demonstrates success in reducing trial-and-error experimentation by 60% via reaction path simulations .

Q. How can reaction conditions be optimized for functionalizing the 6-position of the thiazolo core?

Use statistical experimental design (e.g., Box-Behnken or factorial designs) to assess variables such as solvent (pyridine/water ratio), temperature (60–80°C), and catalyst loading. For cyanethylation, a 5:1 pyridine/water mixture with acrylonitrile achieves >85% yield for 3-[5-(thiazolo)methyl-oxadiazolylsulfanyl]-propionitrile. Reaction progress is monitored via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Q. What strategies address low yields in multi-step syntheses of thiazolo[4,5-b]pyridine conjugates?

Implement in situ acylation to bypass unstable intermediates. For example, generate propionic acid chlorides from compound 9 without isolation, then react immediately with aromatic amines to form amides (10–18). Purify via column chromatography (silica gel, CH2Cl2/MeOH 9:1) and characterize using FT-IR for carbonyl stretches (νC=O ≈ 1720 cm⁻¹) .

Methodological Considerations

  • Data Contradiction Analysis : Compare cytotoxicity trends across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects. Use ANOVA to statistically validate differences (p < 0.05) .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling (e.g., molecular docking for anti-inflammatory targets like COX-2) to prioritize high-potential derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.